molecular formula C20H22N4O2 B2781510 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379970-99-5

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2781510
CAS No.: 2379970-99-5
M. Wt: 350.422
InChI Key: DBCJXQJKSBXEAW-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 4-(4-methoxyphenyl)oxan-4-ylmethyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-(4-Methoxyphenyl)oxan-4-ylmethyl Group: This step involves the alkylation of the pyrido[3,4-d]pyrimidine core with a suitable oxan-4-ylmethyl derivative, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrido[3,4-d]pyrimidine core can be reduced under hydrogenation conditions to form dihydropyrido[3,4-d]pyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Dihydropyrido[3,4-d]pyrimidine derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Palbociclib: A pyridopyrimidine derivative used as a CDK4/6 inhibitor for breast cancer treatment.

    Dilmapimod: Another pyridopyrimidine derivative with potential activity against rheumatoid arthritis.

Uniqueness

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the 4-(4-methoxyphenyl)oxan-4-ylmethyl group, which may confer distinct biological activities and chemical properties compared to other pyridopyrimidine derivatives.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-25-16-4-2-15(3-5-16)20(7-10-26-11-8-20)13-22-19-17-6-9-21-12-18(17)23-14-24-19/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJXQJKSBXEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=NC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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